![molecular formula C20H22FN3O3S B2818730 N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide CAS No. 324531-41-1](/img/structure/B2818730.png)
N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide
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Overview
Description
The compound “N’-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methylphenyl sulfonyl group, and a piperidine carbohydrazide group. These groups could potentially confer interesting chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, methylphenyl sulfonyl, and piperidine carbohydrazide groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group is often involved in substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Applications
- Compounds related to "N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide" have been synthesized and evaluated for their anticancer potential. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed strong anticancer activity against various cell lines, indicating the potential of this chemical class in anticancer research (Rehman et al., 2018).
Enzyme Inhibition
- A series of derivatives were synthesized and screened for their enzyme inhibition activities, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study provided insights into the binding interactions and confirmed the potential of these compounds as excellent inhibitors, contributing to research on neurodegenerative diseases (Khalid et al., 2014).
Antibacterial Activity
- The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been carried out to evaluate their antibacterial potentials. These compounds exhibited moderate inhibitory activity against various bacterial strains, highlighting their significance in developing new antibacterial agents (Iqbal et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-15-2-8-19(9-3-15)28(26,27)24-12-10-17(11-13-24)20(25)23-22-14-16-4-6-18(21)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,23,25)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVUXDHPRLRXNE-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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